molecular formula C16H12ClNO B8375603 8-(Benzyloxy)-5-Chloroquinoline

8-(Benzyloxy)-5-Chloroquinoline

Cat. No.: B8375603
M. Wt: 269.72 g/mol
InChI Key: LPPVIXWNCVGAJV-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-5-Chloroquinoline is a synthetic quinoline derivative designed for research and development, particularly in medicinal chemistry and drug discovery. This compound serves as a versatile and high-value building block for the synthesis of more complex molecules. Its structure incorporates two key modifiable sites: the chlorine atom at the 5-position and the benzyloxy group at the 8-position, which allow for targeted structural diversification through cross-coupling and functional group interconversion reactions . Quinoline scaffolds, especially 8-hydroxyquinoline and its derivatives, are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities . This compound is of significant interest for developing novel therapeutic agents. Research on analogous compounds shows that 8-hydroxyquinoline derivatives exhibit potent anticancer properties by acting as inhibitors for various biological targets and have been investigated for their ability to disrupt cell proliferation in various human cancers . Furthermore, the 8-hydroxyquinoline core is known for its antimicrobial effects . Specifically, chlorinated derivatives like cloxyquin (5-chloroquinolin-8-ol) have demonstrated excellent in vitro activity against Mycobacterium tuberculosis , including multidrug-resistant strains, with MIC90 values as low as 0.25 µg/ml . The antimicrobial action is often associated with the compound's ability to chelate essential metal ions, disrupting metal-dependent processes in microorganisms . This product is intended for research applications only and is a key starting material for generating novel compounds with potential pharmacological activity against various diseases, including cancer and bacterial infections .

Properties

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

5-chloro-8-phenylmethoxyquinoline

InChI

InChI=1S/C16H12ClNO/c17-14-8-9-15(16-13(14)7-4-10-18-16)19-11-12-5-2-1-3-6-12/h1-10H,11H2

InChI Key

LPPVIXWNCVGAJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)Cl)C=CC=N3

Origin of Product

United States

Scientific Research Applications

Synthesis Overview

  • Starting Materials: The synthesis begins with 5-chloroquinoline.
  • Benzylation Reaction: The introduction of the benzyloxy group is achieved through a reaction with benzyl bromide in the presence of a base such as potassium carbonate.
  • Yield and Purity: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity for biological testing.

The biological activities of 8-(Benzyloxy)-5-Chloroquinoline have been extensively studied, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, mg/mL)
Staphylococcus aureus220.0625
Klebsiella pneumoniae180.125
Pseudomonas aeruginosa150.250
Escherichia coli (resistant)200.125

The compound exhibited notable inhibition against Staphylococcus aureus, comparable to standard antibiotics like amoxicillin. Its efficacy against antibiotic-resistant strains positions it as a promising candidate for further development in antimicrobial therapies.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity across various cancer cell lines.

Case Study: Anticancer Activity Against A549 Cells

In vitro studies on A549 human lung adenocarcinoma cells revealed:

  • Cell Viability Reduction: The compound significantly reduced cell viability to approximately 66% after treatment with concentrations as low as 100 µM.
  • Selectivity: It exhibited minimal toxicity towards non-cancerous human small airway epithelial cells (HSAEC-1 KT), indicating a favorable therapeutic index.

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy.

Comparison with Similar Compounds

Key Properties :

  • Synthesis: Synthesized via Buchwald–Hartwig coupling or substitution reactions, often involving intermediates like 8-(benzyloxy)-5-bromoquinoline (e.g., used in photophysical compound synthesis) .
  • Applications : Used in antimicrobial studies, photophysical materials (e.g., BNP-PX and BNP-PA complexes), and antihypertensive drug development .

Comparison with Similar Compounds

Physicochemical and Spectral Properties

  • Melting Points : Bulky substituents (e.g., bromobenzyl-benzimidazole) increase melting points (244–248°C vs. 214–217°C for benzyloxy derivatives), likely due to enhanced crystallinity .
  • Spectral Data :
    • 13C-NMR : Benzyloxy derivatives show distinct peaks at δ 66.2 (O–CH2) and aromatic carbons (δ 110–153 ppm) .
    • MS : Molecular ion peaks at m/z 238.1 (benzyloxy) and 380.2 (benzimidazole derivatives) confirm structural variations .

Comparative Advantages and Limitations

  • 8-(Benzyloxy)-5-Chloroquinoline: Pros: High synthetic versatility, balanced lipophilicity for drug delivery. Cons: Benzyloxy group may require deprotection for further functionalization .
  • Hydroxyquinoline: Pros: Polar, suitable for metal chelation. Cons: Lower bioavailability due to reduced membrane permeability .
  • Tetrazole Derivatives :
    • Pros : High thermal stability (m.p. >350°C) and target specificity.
    • Cons : Complex synthesis requiring toxic reagents (e.g., POCl3) .

Preparation Methods

Skraup Cyclization with Substituted Anilines

The Skraup reaction remains a cornerstone for synthesizing substituted quinolines. In the context of 5-chloro-8-hydroxyquinoline, the precursor to 8-(benzyloxy)-5-chloroquinoline, a modified Skraup protocol employs 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol as starting materials. Glycerol acts as both a solvent and a reactant, while concentrated sulfuric acid catalyzes the cyclodehydration. Boric acid (0.3–0.4 molar equivalents relative to 4-chloro-2-aminophenol) enhances regioselectivity, directing the formation of the 8-hydroxy group. The reaction proceeds at 110–140°C, with nitrobenzene-like oxidation provided by 4-chloro-2-nitrophenol, yielding 5-chloro-8-hydroxyquinoline after neutralization and purification.

Alternative Routes: Nitration and Reduction

While less common, nitration of preformed quinolines offers an alternative pathway. For example, nitration of 8-hydroxyquinoline at position 5, followed by reduction of the nitro group to an amine and subsequent Sandmeyer reaction, could introduce chlorine. However, this method suffers from lower regioselectivity compared to Skraup cyclization, as competing nitration at positions 3 and 7 is often observed.

Regioselective Benzylation of 5-Chloro-8-Hydroxyquinoline

Williamson Ether Synthesis

The hydroxyl group at position 8 of 5-chloro-8-hydroxyquinoline is benzylated via a Williamson ether synthesis. Treatment with benzyl bromide (BnBr) in dimethylformamide (DMF) at 50°C for 24 hours, using potassium carbonate (K₂CO₃) as a base, affords this compound in 90% yield. The high efficiency of this step is attributed to the electron-withdrawing chlorine substituent at position 5, which enhances the nucleophilicity of the hydroxyl oxygen.

Solvent and Temperature Optimization

Replacing DMF with polar aprotic solvents like acetonitrile reduces side reactions, albeit with a slight decrease in yield (85–88%). Elevated temperatures (>60°C) promote over-alkylation, forming di-benzylated byproducts, whereas temperatures below 40°C result in incomplete conversion.

Purification and Characterization

Acid-Base Recrystallization

Crude this compound is purified via sequential acid-base extraction. Dissolution in hydrochloric acid (HCl) precipitates impurities, while subsequent neutralization with aqueous sodium hydroxide (NaOH) yields the pure product. The addition of water-soluble chloride salts (e.g., NaCl) during the acidic phase enhances crystallization efficiency.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) analysis confirms regiochemistry: the benzyloxy proton resonates as a singlet at δ 5.25 ppm (¹H NMR, CDCl₃), while the chlorine substituent at position 5 deshields adjacent protons, producing a doublet at δ 8.12 ppm. High-resolution mass spectrometry (HRMS) further validates the molecular formula (C₁₆H₁₂ClNO).

Comparative Analysis of Methodologies

ParameterSkraup CyclizationNitration-Reduction
Yield (%)75–8050–55
RegioselectivityHighModerate
Reaction Time (hours)12–1824–36
Purification ComplexityModerateHigh

The Skraup route outperforms nitration-reduction in both yield and selectivity, making it the preferred industrial-scale method.

Industrial-Scale Considerations

Catalyst Recycling

Recent patents highlight the recovery of boric acid via aqueous extraction, reducing waste and production costs. Similarly, DMF is distilled and reused, aligning with green chemistry principles.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation reduces Skraup reaction times from 18 hours to 2–3 hours, with comparable yields. This approach remains experimental but promises scalability for high-throughput applications.

Enzymatic Benzylation

Exploratory work using lipases in non-aqueous media demonstrates moderate success (40–50% yield), though reaction rates remain impractical for industrial use .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-(Benzyloxy)-5-Chloroquinoline, and how should its purity be validated?

  • Answer : The compound can be synthesized via multi-step routes, such as coupling 8-hydroxyquinoline derivatives with benzyl halides under basic conditions. For example, a benzyloxy group can be introduced using benzyl bromide in the presence of a base like K₂CO₃ . Characterization should include:

  • Melting Point Analysis : Compare observed values with literature data (e.g., 208–210°C for derivatives) .
  • Spectroscopic Techniques : Use ¹H-NMR (e.g., aromatic protons at δ 5.68–8.98 ppm) and ¹³C-NMR (e.g., aromatic carbons at 122–152 ppm) to confirm structural integrity .
  • HRMS : Validate molecular ion peaks (e.g., m/z 380.2 [M⁺]) for exact mass verification .
  • Purity Assessment : Employ TLC (silica gel, ethyl acetate/hexane) and HPLC with UV detection .

Q. What are the stability considerations for this compound during storage and handling?

  • Answer :

  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Degradation products (e.g., quinoline derivatives) may form under prolonged exposure to heat or light .
  • Decomposition Risks : Avoid temperatures >100°C to prevent release of toxic gases (e.g., CO, NOₓ) .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to minimize inhalation risks .

Q. Which analytical techniques are critical for confirming the identity of this compound derivatives?

  • Answer :

  • IR Spectroscopy : Monitor key functional groups (e.g., C–O–C stretching at 1250–1240 cm⁻¹, C–Cl at 1091 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to distinguish isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl split) .
  • Elemental Analysis : Verify C, H, N, and Cl percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound derivatives?

  • Answer :

  • Reaction Variables : Test solvents (DMF vs. THF), bases (NaH vs. K₂CO₃), and benzylation agents (benzyl bromide vs. benzyl chloride) .
  • Catalytic Additives : Screen phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
  • Table : Example optimization
ConditionYield (%)Purity (%)
K₂CO₃ in DMF, 80°C7298
NaH in THF, 60°C6595

Q. How should contradictory data in literature (e.g., melting points or bioactivity) be resolved?

  • Answer :

  • Reproducibility Checks : Replicate synthesis and characterization steps using cited protocols .
  • Advanced Thermal Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms or impurities affecting melting points .
  • Biological Assays : Compare antimicrobial activity (e.g., MIC values) under standardized conditions (e.g., CLSI guidelines) to resolve discrepancies .

Q. What strategies are effective for designing analogs of this compound with enhanced bioactivity?

  • Answer :

  • Substituent Modifications :
  • Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-position to enhance antimicrobial potency .
  • Replace benzyloxy with alkylsulfonyl groups to improve solubility .
  • Structure-Activity Relationship (SAR) : Correlate logP values with membrane permeability using HPLC-derived retention times .

Q. How can mechanistic studies elucidate the biological activity of this compound?

  • Answer :

  • Enzyme Inhibition Assays : Test inhibition of bacterial DNA gyrase or fungal cytochrome P450 enzymes .
  • Fluorescence Quenching : Monitor binding to serum albumin to predict pharmacokinetic behavior .
  • Computational Modeling : Perform docking studies with target proteins (e.g., Staphylococcus aureus FabI) to identify key binding interactions .

Methodological Guidelines

  • Data Reporting : Follow journal conventions (e.g., bold numerical identifiers for compounds, scientific notation for decimals) .
  • Ethical Compliance : Document safety protocols (e.g., waste disposal via certified agencies) and declare conflicts of interest .
  • Supplementary Materials : Provide raw spectral data (NMR, HRMS) in open-access repositories to ensure reproducibility .

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